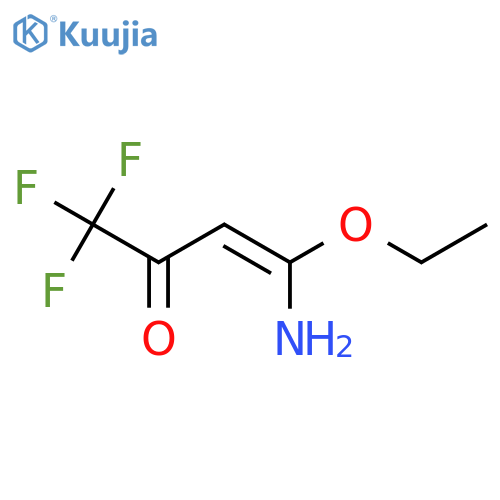

Cas no 898806-68-3 (4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one)

4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one 化学的及び物理的性質

名前と識別子

-

- 4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

-

- インチ: 1S/C6H8F3NO2/c1-2-12-5(10)3-4(11)6(7,8)9/h3H,2,10H2,1H3/b5-3+

- InChIKey: UELADEJAOQURQK-HWKANZROSA-N

- ほほえんだ: C(F)(F)(F)C(=O)/C=C(\N)/OCC

4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-102137-2.5g |

4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |

898806-68-3 | 95% | 2.5g |

$169.0 | 2023-10-28 | |

| Enamine | EN300-102137-0.1g |

4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |

898806-68-3 | 95% | 0.1g |

$31.0 | 2023-10-28 | |

| 1PlusChem | 1P019Z3E-5g |

4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |

898806-68-3 | 95% | 5g |

$111.00 | 2025-03-04 | |

| Enamine | EN300-102137-1g |

4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |

898806-68-3 | 95% | 1g |

$85.0 | 2023-10-28 | |

| 1PlusChem | 1P019Z3E-1g |

4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |

898806-68-3 | 95% | 1g |

$71.00 | 2025-03-04 | |

| A2B Chem LLC | AV44202-2.5g |

4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |

898806-68-3 | 95% | 2.5g |

$83.00 | 2024-04-19 | |

| 1PlusChem | 1P019Z3E-250mg |

4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |

898806-68-3 | 95% | 250mg |

$57.00 | 2025-03-04 | |

| 1PlusChem | 1P019Z3E-2.5g |

4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |

898806-68-3 | 95% | 2.5g |

$85.00 | 2025-03-04 | |

| A2B Chem LLC | AV44202-5g |

4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |

898806-68-3 | 95% | 5g |

$107.00 | 2024-04-19 | |

| A2B Chem LLC | AV44202-250mg |

4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |

898806-68-3 | 95% | 250mg |

$55.00 | 2024-04-19 |

4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one 関連文献

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-oneに関する追加情報

4-Amino-4-Ethoxy-1,1,1-Trifluorobut-3-en-2-one: A Comprehensive Overview

4-Amino-4-Ethoxy-1,1,1-Trifluorobut-3-en-2-one (CAS No. 898806-68-3) is a unique organic compound with a complex structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its trifluoromethyl group, ethoxy substituent, and a conjugated enone system. The presence of these functional groups imparts distinctive chemical properties and biological activities, making it a subject of interest for researchers exploring its potential applications in drug discovery and material science.

The molecular structure of 4-Amino-4-Ethoxy-1,1,1-Trifluorobut-3-en-2-one is defined by its core framework: a four-carbon chain with a ketone group at position 2 and an enone system at position 3. The trifluoromethyl group at position 1 introduces significant electron-withdrawing effects, which influence the compound's reactivity and stability. The ethoxy group at position 4 adds hydrophilic properties, enhancing its solubility in polar solvents. Additionally, the amino group at position 4 contributes to hydrogen bonding capabilities, further modulating the compound's physical and chemical properties.

Recent studies have highlighted the potential of 4-Amino-4-Ethoxy-1,1,1-Trifluorobut-3-en-2-one as a versatile building block in organic synthesis. Its enone system makes it amenable to various cycloaddition reactions, such as the Diels-Alder reaction, which are pivotal in constructing complex molecular architectures. Moreover, the trifluoromethyl group is known to enhance the bioavailability of drugs by improving their lipophilicity without compromising their metabolic stability.

In terms of biological activity, 4-Amino-4-Ethoxy-1,1,1-Trifluorobut-3-en-2-one has shown promise as a lead compound in anti-inflammatory and anticancer drug development. Preclinical studies suggest that it exhibits selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways.

The synthesis of 4-Amino-4-Ethoxy-1,1,1-Trifluorobut-3-en-2-one involves a multi-step process that typically begins with the preparation of an appropriate trifluorinated intermediate. Recent advancements in fluorination techniques have enabled more efficient and environmentally friendly methods for incorporating the trifluoromethyl group into organic molecules. For instance, electrophilic fluorination using fluorinating agents like NFSI or XeF₂ has been employed to achieve high yields and purity.

Another area of active research revolves around the use of 4-Amino-4-Ethoxy-1,1,1-Trifluorobut-3-en-one as a precursor for bioisosteres—molecules with similar physical properties but different chemical structures. These bioisosteres are valuable in drug design as they can offer improved pharmacokinetic profiles or reduced toxicity compared to their parent compounds.

From an industrial perspective, 4-Amino-CAS No: 898806683 has potential applications in agrochemicals due to its ability to modulate plant growth regulators. Its enone system can act as a precursor for herbicides or fungicides with enhanced efficacy and reduced environmental impact.

In conclusion, 4-amino-CAS No: 898806683 stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique combination of functional groups provides researchers with a versatile platform for exploring novel chemical reactions and developing innovative therapeutic agents. As ongoing studies continue to unravel its full potential, 4-amino-CAS No: 898806683 is poised to make significant contributions to both academic research and industrial applications.

898806-68-3 (4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one) 関連製品

- 306990-95-4(Methanone,1H-benzotriazol-1-yl-1-naphthalenyl-)

- 1351659-96-5(1-(3-fluorophenyl)-N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}methanesulfonamide)

- 1220411-29-9(Tiafenacil)

- 1563391-36-5(3-5-(2-methylcyclopropyl)furan-2-ylprop-2-enal)

- 2034337-63-6(5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide)

- 1261437-18-6(2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine)

- 1261817-01-9(2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanol)

- 887769-93-9(8-fluoro-5-methoxy-Quinoline)

- 1450790-52-9(2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one)

- 210107-26-9(2-{4-(trifluoromethyl)phenylmethoxy}ethan-1-ol)